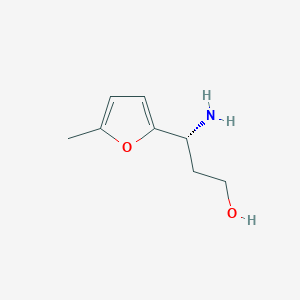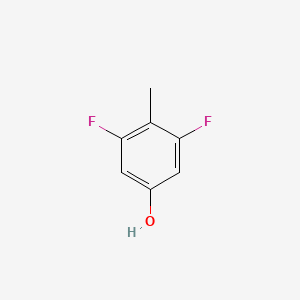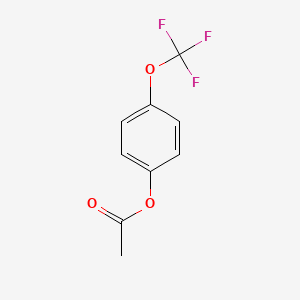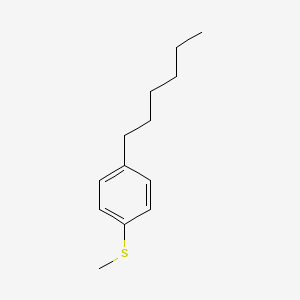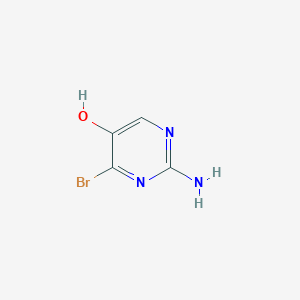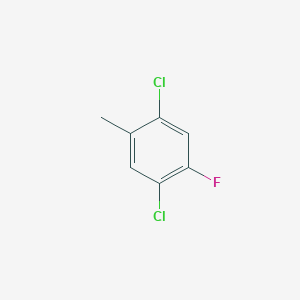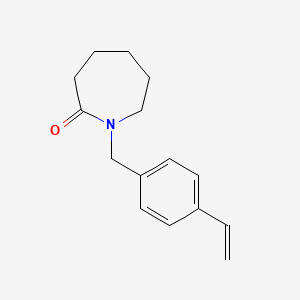
N-Vinylbenzyl caprolactam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Vinylbenzyl caprolactam is a versatile compound that has garnered significant interest in various scientific fields due to its unique chemical properties. It is a monomer that can be polymerized to form polymers with valuable applications in drug delivery, biomedical engineering, and other industrial uses. The compound is known for its thermoresponsive behavior, making it particularly useful in applications where temperature sensitivity is crucial.
準備方法
Synthetic Routes and Reaction Conditions
N-Vinylbenzyl caprolactam can be synthesized through various methods, including free radical polymerization and precipitation polymerization. One common method involves the use of 2,2′-azobis(2-methylpropionamidine) dihydrochloride as an initiator in an ethanol medium at 70°C . Another method employs dual-sited phase-transfer catalysts and potassium persulfate as a radical initiator in a cyclohexane-aqueous medium at 60°C under ultrasound conditions .
Industrial Production Methods
Industrial production of this compound often involves bulk polymerization techniques using initiators like 2,2′-azobisisobutyronitrile. Emulsion polymerization using ammonium persulfate/tertiary amine redox initiators is also common . These methods are scalable and can produce large quantities of the compound for various applications.
化学反応の分析
Types of Reactions
N-Vinylbenzyl caprolactam undergoes several types of chemical reactions, including:
Polymerization: This is the most common reaction, where the monomer forms polymers under specific conditions.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators like 2,2′-azobis(2-methylpropionamidine) dihydrochloride and potassium persulfate are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed in specific conditions.
Major Products Formed
The primary product formed from the polymerization of this compound is poly(N-vinylcaprolactam), which has applications in drug delivery and biomedical engineering .
科学的研究の応用
N-Vinylbenzyl caprolactam has a wide range of scientific research applications:
作用機序
The mechanism of action of N-Vinylbenzyl caprolactam primarily involves its polymerization to form poly(N-vinylcaprolactam). This polymer exhibits thermoresponsive behavior, meaning it can change its physical properties in response to temperature changes. This property is particularly useful in drug delivery systems, where the polymer can release drugs at specific temperatures .
類似化合物との比較
N-Vinylbenzyl caprolactam is often compared with other thermoresponsive polymers like poly(N-isopropylacrylamide) and poly(N-vinylpyrrolidone). While all these compounds exhibit temperature sensitivity, this compound is unique due to its lower toxicity and better biocompatibility . Similar compounds include:
Poly(N-isopropylacrylamide): Known for its thermoresponsive properties but has higher toxicity compared to this compound.
Poly(N-vinylpyrrolidone): Another thermoresponsive polymer but with different solubility and biocompatibility profiles.
This compound stands out due to its unique combination of properties, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
1-[(4-ethenylphenyl)methyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-13-7-9-14(10-8-13)12-16-11-5-3-4-6-15(16)17/h2,7-10H,1,3-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUIDNVNGDVPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
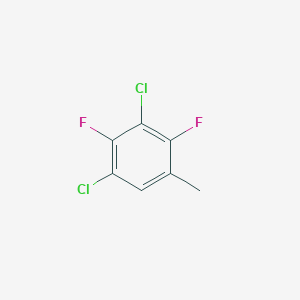
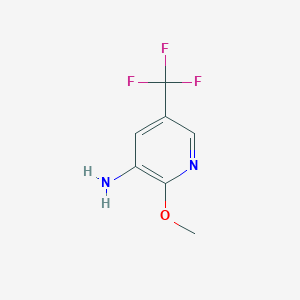
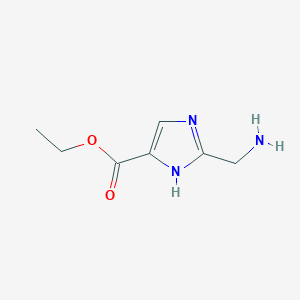
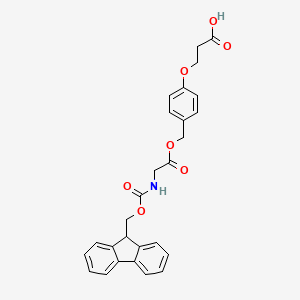
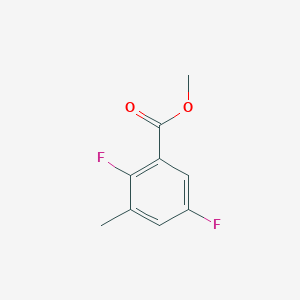
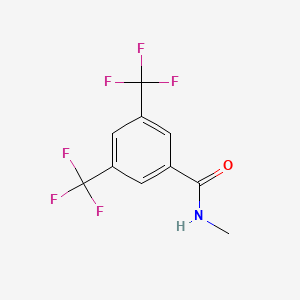
![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)
![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)
